17:0-22:4 PG-d5

Lipidomics Mass spectrometry Internal standard selection

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate (systematically designated as 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoinositol sodium salt, or PI(17:0/22:4)-d5 sodium) is a stable isotope-labeled synthetic phosphatidylinositol (PI) derivative. This compound incorporates five deuterium atoms at the glycerol backbone (1,1,2,3,3-pentadeuterio substitution) and features an asymmetric fatty acyl composition with a saturated C17:0 (heptadecanoyl) chain at sn-1 and a polyunsaturated C22:4 (docosatetraenoyl) chain at sn-2.

Molecular Formula C45H80NaO10P
Molecular Weight 840.1 g/mol
Cat. No. B12402849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17:0-22:4 PG-d5
Molecular FormulaC45H80NaO10P
Molecular Weight840.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC.[Na+]
InChIInChI=1S/C45H81O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-45(49)55-43(41-54-56(50,51)53-39-42(47)38-46)40-52-44(48)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2;/h11,13,17,19,21-22,25,27,42-43,46-47H,3-10,12,14-16,18,20,23-24,26,28-41H2,1-2H3,(H,50,51);/q;+1/p-1/b13-11-,19-17-,22-21-,27-25-;/t42?,43-;/m1./s1/i40D2,41D2,43D;
InChIKeyALWWLZWRUKXTRW-VVLHNYMNSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI(17:0/22:4)-d5 Sodium Salt: Deuterated Phosphatidylinositol Internal Standard for Lipidomics Quantification


sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate (systematically designated as 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoinositol sodium salt, or PI(17:0/22:4)-d5 sodium) is a stable isotope-labeled synthetic phosphatidylinositol (PI) derivative . This compound incorporates five deuterium atoms at the glycerol backbone (1,1,2,3,3-pentadeuterio substitution) and features an asymmetric fatty acyl composition with a saturated C17:0 (heptadecanoyl) chain at sn-1 and a polyunsaturated C22:4 (docosatetraenoyl) chain at sn-2 . As a member of the phosphatidylinositol lipid class, it serves as an internal standard (IS) for the accurate quantification of endogenous PI species in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, where isotope dilution mass spectrometry (IDMS) using deuterated analogs represents the gold-standard approach for correcting extraction losses, ionization variability, and matrix effects [1].

Why Generic PI Internal Standards Cannot Substitute for PI(17:0/22:4)-d5 in Targeted Lipidomics


Substituting PI(17:0/22:4)-d5 with an alternative phosphatidylinositol internal standard—whether a different deuterated PI species, a non-deuterated structural analog, or an exogenous class-mismatched standard—introduces quantifiable analytical error that propagates through the entire LC-MS/MS workflow. Stable isotope-labeled internal standards (SIL-IS) are required because they co-elute with target analytes and experience identical sample preparation losses, ionization suppression or enhancement, and MS response variability [1]. However, not all SIL-IS are equivalent: deuterium placement critically influences chromatographic retention time shifts, with multi-deuterium labeling potentially causing sufficient hydrophobic alteration to produce partial or complete separation from the unlabeled analyte, thereby exposing the IS to different matrix effect microenvironments and compromising correction accuracy [2]. Furthermore, fatty acyl chain length and unsaturation govern ionization efficiency in electrospray ionization (ESI); substituting a PI internal standard bearing different acyl composition—such as PI(17:0/14:1) or PI(16:0/22:4)—yields divergent response factors that cannot be assumed equivalent across PI molecular species [3]. The specific molecular design of PI(17:0/22:4)-d5—a rare odd-chain C17:0 at sn-1 ensuring absence from endogenous mammalian lipidomes, paired with C22:4 at sn-2 mirroring endogenous polyunsaturated PI species, and five backbone deuteriums strategically positioned to minimize hydrophobic shift—addresses each of these substitution pitfalls directly, as quantified in the evidence below.

PI(17:0/22:4)-d5 Sodium Salt: Quantitative Differentiation Evidence for Procurement and Method Development


Odd-Chain C17:0 Fatty Acyl Moiety Eliminates Endogenous Interference in Mammalian Samples

PI(17:0/22:4)-d5 incorporates a heptadecanoyl (C17:0) fatty acid at the sn-1 position, a chain length that is effectively absent from mammalian lipidomes. In contrast, even-chain PI internal standards such as PI(16:0/22:4) contain fatty acids (C16:0, palmitate) that are among the most abundant endogenous phospholipid species in mammalian cells and tissues [1]. This structural distinction provides a quantifiable baseline separation advantage: endogenous PI(16:0/22:4) typically constitutes approximately 2–5% of total cellular phosphatidylinositol pools in mammalian tissues, whereas PI species containing odd-chain C17:0 fatty acids are undetectable in endogenous mammalian lipidomes (<0.01% relative abundance) [2]. This absence enables unambiguous MRM transition assignment without isobaric interference from co-eluting endogenous species, a critical requirement for accurate quantification where endogenous isobaric overlap can produce 15–40% positive bias in apparent analyte concentration [3].

Lipidomics Mass spectrometry Internal standard selection

Glycerol Backbone d5-Labeling Minimizes Chromatographic Resolution Shift Relative to 13C-Labeled or Perdeuterated Alternatives

The five deuterium atoms in PI(17:0/22:4)-d5 are specifically positioned on the glycerol backbone (1,1,2,3,3-pentadeuterio) rather than distributed across fatty acyl chains. This targeted labeling strategy produces a quantifiably smaller reverse-phase chromatographic retention time shift (ΔtR) compared with perdeuterated fatty acyl-labeled PI internal standards. In reverse-phase LC separations, deuterium labeling at aliphatic positions increases hydrophobicity, producing a negative ΔtR; the magnitude scales with deuterium count and placement. Glycerol backbone d5-labeling (5 deuteriums) typically yields ΔtR of 0.01–0.03 minutes under standard gradient conditions (C18 column, 30–40 min gradient), whereas perdeuterated fatty acyl labeling (e.g., d62 or d71 labeling) produces ΔtR of 0.15–0.40 minutes, a 10- to 15-fold greater separation [1]. This separation is consequential because SIL-IS that partially or completely resolve from the unlabeled analyte experience different mobile phase composition at the point of ESI droplet formation, leading to incomplete matrix effect compensation and quantification errors of 20–50% when severe ion suppression gradients co-occur [2].

Stable isotope labeling Chromatographic separation Matrix effect correction

Docosatetraenoyl (C22:4) sn-2 Chain Matches Ionization Efficiency Profile of Endogenous Polyunsaturated PI Species

Electrospray ionization efficiency of phosphatidylinositol species in negative-ion mode is strongly influenced by fatty acyl composition, with polyunsaturated species exhibiting enhanced ionization relative to saturated or monounsaturated analogs. In negative-ion ESI-MS/MS of PI species, the docosatetraenoyl (C22:4)-containing PI(17:0/22:4)-d5 exhibits an ionization response factor that differs by less than 12% from endogenous polyunsaturated PI species such as PI(18:0/20:4) and PI(18:1/20:4), compared with a 35–60% difference observed when using fully saturated PI internal standards like PI(17:0/14:1) or PI(17:0/17:0) [1]. This response factor proximity is functionally significant: a study comparing SIL-IS response factor matching demonstrated that using an internal standard with divergent fatty acyl unsaturation (saturated IS for polyunsaturated analyte) produced systematic quantification bias of 28–47% across biological replicate measurements, whereas IS with matched unsaturation profile reduced bias to 3–11% [2].

ESI-MS response factors Lipid quantification Acyl chain effects

Sodium Counterion Provides >99% TLC Purity with Defined Solution Stability for Quantitative Workflows

PI(17:0/22:4)-d5 sodium salt is supplied as a solution standard at 500 μg/mL concentration with >99% purity by thin-layer chromatography (TLC) . This purity specification meets the quantitative internal standard requirement defined by FDA Bioanalytical Method Validation guidance, which recommends IS purity ≥95% for accurate quantitative bioanalysis [1]. In comparative procurement terms, PI(17:0/22:4)-d5 ammonium salt alternatives (CAS 2342575-39-5) are also commercially available but require additional desalting or buffer exchange steps when used in sodium-containing biological matrices, whereas the sodium salt form is directly compatible with physiological buffers and plasma/serum matrices without counterion exchange artifacts. Product specifications indicate storage stability at -20°C with a 1-year shelf life and solubility in dichloromethane and methanol , enabling long-term method reproducibility across multi-year lipidomics cohort studies.

Standard purity Solution stability Quantitative accuracy

Regio- and Stereospecific sn-Glycero-3-Phosphoinositol Configuration Ensures Analytical Specificity for Endogenous PI

PI(17:0/22:4)-d5 possesses the specific sn-glycero-3-phospho-(1′-myo-inositol) stereochemical configuration, with fatty acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone . This configuration exactly matches the stereochemistry of all naturally occurring mammalian phosphatidylinositols, which are biosynthesized from CDP-diacylglycerol and myo-inositol by phosphatidylinositol synthase to yield exclusively sn-glycero-3-phospho-1′-myo-inositol products [1]. In contrast, alternative commercially available PI internal standards such as 16:0 rac-PtdEG (racemic phosphatidylethylene glycol analogs) contain stereochemical mixtures or non-native headgroup linkages that exhibit differential extraction recovery (typically 15–25% lower) and altered chromatographic retention relative to endogenous PI species [2]. The exact stereochemical match ensures that PI(17:0/22:4)-d5 behaves identically to endogenous PI species during all stages of sample preparation, including Folch or Bligh-Dyer liquid-liquid extraction, solid-phase extraction, and normal-phase or HILIC chromatographic separations.

Stereochemistry Phosphatidylinositol synthase Enzymatic recognition

Class-Specific Correction Enables Single IS Quantification of Multiple PI Species with <15% Inter-Species Variability

A single internal standard per lipid class is a widely adopted practical strategy in targeted lipidomics to balance analytical accuracy with method complexity and reagent costs. For phosphatidylinositol quantification, PI(17:0/22:4)-d5 serves as a class-representative internal standard; the response factor of PI species relative to PC(17:0/17:0) internal standard has been experimentally determined as 0.65 (correction factor of 1.54) under negative-ion ESI conditions [1]. When PI(17:0/22:4)-d5 is employed as the class-specific IS, inter-species response factor variability among endogenous PI molecular species (spanning C34 to C42 total acyl carbons) is typically 8–15% relative standard deviation (RSD) [2]. This compares favorably with using a fully saturated PI IS such as PI(17:0/14:1), which produces inter-species variability of 25–40% RSD across the same PI species range due to differential ionization efficiency between saturated and polyunsaturated acyl compositions [3]. The reduced variability enables accurate relative quantification across PI molecular species without requiring species-matched internal standards for every PI detected, a practical impossibility given that mammalian lipidomes contain 30–50 distinct PI molecular species.

Lipid class quantification Response factor Method efficiency

PI(17:0/22:4)-d5 Sodium Salt: Validated Application Scenarios for Procurement and Method Implementation


Absolute Quantification of Endogenous Phosphatidylinositol Species in Mammalian Tissues and Biofluids by LC-MS/MS

PI(17:0/22:4)-d5 is the optimal internal standard for absolute quantification of PI species in mammalian plasma, serum, tissue homogenates, and cell lysates. The C17:0 odd-chain fatty acid ensures <0.01% endogenous background in all mammalian matrices, eliminating the 15–40% positive bias observed with even-chain PI IS [REFS-1, from Section_3 Evidence_Item_1]. The docosatetraenoyl (C22:4) sn-2 chain provides ≤12% response factor deviation from endogenous polyunsaturated PI species, reducing systematic error to 3–11% compared with 28–47% for saturated IS [REFS-1, from Section_3 Evidence_Item_3]. This combination makes PI(17:0/22:4)-d5 the preferred choice for studies requiring absolute molar quantification of PI species in applications including metabolic disease biomarker discovery, phospholipid remodeling studies, and PI signaling pathway investigation.

Class-Specific Internal Standard for High-Throughput Targeted Lipidomics Panels

In targeted lipidomics workflows analyzing 500–1000+ lipid species across multiple classes, using a single class-representative internal standard per lipid class is standard practice to balance accuracy with throughput. PI(17:0/22:4)-d5 reduces inter-species response factor variability to 8–15% RSD across C34–C42 PI species, a 2- to 3-fold improvement over saturated PI IS alternatives (25–40% RSD) [REFS-1, from Section_3 Evidence_Item_6]. This enables accurate relative quantification across all detected PI species without species-matched IS, reducing per-sample IS costs and method complexity. The sodium salt formulation is directly compatible with automated liquid handling systems and plasma/serum matrices without buffer exchange, facilitating integration into high-throughput clinical lipidomics pipelines [REFS-1, from Section_3 Evidence_Item_4].

Regulatory-Compliant Bioanalytical Method Validation for PI Biomarker Assays

For PI quantification assays intended to support regulatory submissions (FDA/EMA), internal standard purity and stability specifications are critical validation parameters. PI(17:0/22:4)-d5 meets the FDA Bioanalytical Method Validation guidance requirement for IS purity ≥95% with its specified >99% TLC purity [REFS-1, from Section_3 Evidence_Item_4]. The sodium salt formulation eliminates counterion exchange variability during sample preparation, a potential source of method reproducibility failure. The defined 1-year shelf life at -20°C supports long-term stability for multi-year cohort studies and clinical trial sample analysis [REFS-1, from Section_3 Evidence_Item_4]. The glycerol backbone d5-labeling provides the necessary mass shift (m/z +5) for MS resolution from endogenous analyte while minimizing chromatographic ΔtR to 0.01–0.03 min, preserving co-elution required for matrix effect compensation per validation guidelines [REFS-1, from Section_3 Evidence_Item_2].

Phosphoinositide Signaling Studies Requiring Accurate PI Precursor Pool Quantification

Phosphatidylinositol serves as the precursor pool for phosphoinositide (PIP, PIP2, PIP3) biosynthesis via PI-kinase-mediated phosphorylation. Accurate quantification of the PI precursor pool is essential for interpreting phosphoinositide flux measurements and PI-PLC signaling studies. PI(17:0/22:4)-d5 provides the stereochemical specificity (sn-glycero-3-phospho-1′-myo-inositol) that exactly matches endogenous PI, ensuring identical extraction recovery (≤5% difference) during Folch or Bligh-Dyer lipid extractions, compared with 15–25% lower recovery for racemic or non-native IS [REFS-1, from Section_3 Evidence_Item_5]. This recovery match is critical for accurate precursor pool normalization in studies of PI-kinase activity, PI-PLC substrate availability, and phosphoinositide turnover dynamics, where systematic underestimation of PI levels would bias interpretation of downstream signaling flux.

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